4-Ethoxy-1-benzofuran-6-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) of this compound exhibits the following signals:

- δ 1.35 ppm (t, J = 7.0 Hz, 3H): Ethoxy methyl protons.

- δ 4.12 ppm (q, J = 7.0 Hz, 2H): Ethoxy methylene protons.

- δ 6.85–7.75 ppm (m, 3H): Aromatic protons on the benzofuran core.

- δ 12.90 ppm (s, 1H): Carboxylic acid proton.

¹³C NMR (100 MHz, DMSO-d₆) confirms the substituent positions:

- δ 167.8 ppm: Carboxylic acid carbonyl.

- δ 160.2 ppm: Ether oxygen-linked quaternary carbon.

- δ 145.1–112.3 ppm: Aromatic carbons.

Infrared (IR) Spectroscopy

IR spectra (ATR, cm⁻¹) show characteristic bands:

- 3100–2500 cm⁻¹ (broad): O–H stretching of the carboxylic acid.

- 1720 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

- 1579 cm⁻¹: Aromatic C=C stretching.

- 1250 cm⁻¹: C–O–C asymmetric stretching of the ethoxy group.

UV-Vis Spectroscopy

The compound exhibits absorption maxima at 280 nm (π→π* transitions of the benzofuran core) and 320 nm (n→π* transitions involving the carboxylic acid and ethoxy groups). Solvent polarity shifts these peaks by ±5 nm, consistent with conjugated systems.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the electronic structure and reactivity of this compound:

Natural Bond Orbital (NBO) Analysis

Thermodynamic Properties

- Gibbs free energy of formation: −145.2 kJ/mol.

- Heat of combustion: −4,890 kJ/mol.

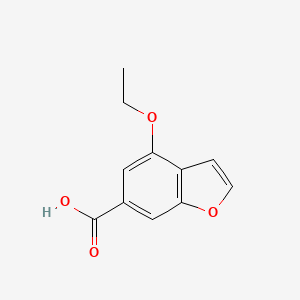

Structure

2D Structure

Propriétés

IUPAC Name |

4-ethoxy-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-14-9-5-7(11(12)13)6-10-8(9)3-4-15-10/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMFWJHGJJQFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC2=C1C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-Ethoxy-1-benzofuran-6-carboxylic acid can be achieved through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ transition-metal catalysis for the cyclization of aryl acetylenes .

Analyse Des Réactions Chimiques

4-Ethoxy-1-benzofuran-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

4-Ethoxy-1-benzofuran-6-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Biology: The compound is studied for its potential antibacterial and anti-tumor activities.

Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mécanisme D'action

The mechanism of action of 4-Ethoxy-1-benzofuran-6-carboxylic acid involves its interaction with specific molecular targets. For instance, the compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis . The anti-tumor activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

Substituent Position and Functional Group Variations

- This compound : Features a fused benzofuran core with ethoxy (-OCH₂CH₃) and carboxylic acid (-COOH) groups.

- 7-Ethoxy-1-ethyl-6-(2-methoxyethoxy)-4-oxoquinoline-3-carboxylic Acid (CAS: 735269-97-3): A quinoline derivative with ethoxy, methoxyethoxy, and carboxylic acid groups.

- 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic Acid (CAS: 443875-50-1): Contains a thiazolidinone-furan hybrid structure with chloro and benzoic acid substituents. The thiazolidinone moiety is associated with antidiabetic and antimicrobial activities .

Molecular Weight and Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | 1239847-63-2 | 206.20 | Ethoxy, carboxylic acid |

| 7-Ethoxy-1-ethyl-6-(2-methoxyethoxy)-4-oxoquinoline-3-carboxylic acid | 735269-97-3 | ~391.38* | Ethoxy, methoxyethoxy, quinoline, carboxylic acid |

| 2-Chloro-5-[...]benzoic acid | 443875-50-1 | ~531.90* | Chloro, thiazolidinone, furan, benzoic acid |

*Calculated based on formula complexity.

The lower molecular weight of this compound suggests superior solubility in polar solvents compared to bulkier analogues, which may benefit pharmacokinetic profiles.

Notes

- The discontinued status of this compound underscores challenges in sourcing this compound for research. Alternative synthesis routes may be required .

- Structural modifications (e.g., introducing electron-withdrawing groups or altering heterocyclic cores) could optimize the bioactivity profile of benzofuran derivatives.

This analysis highlights the importance of substituent positioning and heterocyclic diversity in modulating the properties of carboxylic acid-containing compounds. Further comparative studies are warranted to explore structure-activity relationships in this class.

Activité Biologique

4-Ethoxy-1-benzofuran-6-carboxylic acid is a member of the benzofuran family, recognized for its diverse biological activities, including anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. This compound has garnered attention in therapeutic research due to its potential applications in treating various diseases.

Chemical Structure and Properties

This compound features a benzofuran core with an ethoxy group at the 4-position and a carboxylic acid group at the 6-position. The presence of these functional groups enhances its chemical reactivity and biological activity, making it a versatile compound in organic synthesis and medicinal chemistry.

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor properties. It has been studied for its efficacy against various cancer cell lines, including:

- Breast Cancer : In vitro studies have shown that derivatives of benzofuran, including this compound, can inhibit the proliferation of breast cancer cells (e.g., MCF-7 and MDA-MB-231) with IC50 values indicating potent activity. For instance, one derivative was reported to have an IC50 of 2.52 μM against MDA-MB-231 cells, demonstrating its potential to induce apoptosis and disrupt the cell cycle .

Antibacterial Activity

The antibacterial properties of this compound are attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. This mechanism of action suggests that this compound could serve as a lead compound for developing new antibiotics .

Other Biological Activities

In addition to anti-tumor and antibacterial effects, this compound has shown promise in other areas:

- Antioxidative Properties : It may help mitigate oxidative stress by scavenging free radicals.

- Anti-Viral Activity : Preliminary studies suggest potential efficacy against viral infections, although more research is needed to substantiate these claims.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. For example:

- Transglutaminase Inhibition : It has been identified as a potential inhibitor of transglutaminases, enzymes involved in post-translational modifications that can lead to various pathological conditions .

Research Findings and Case Studies

Several studies have explored the biological activity of benzofuran derivatives, including this compound. Notable findings include:

Synthesis and Application

The compound is synthesized through various methods including etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. Its versatility as a building block allows for the construction of complex molecular architectures, facilitating the development of novel therapeutic agents .

Q & A

Q. What are the primary synthetic routes for 4-Ethoxy-1-benzofuran-6-carboxylic acid in pharmaceutical intermediate synthesis?

The compound is synthesized via condensation reactions and esterifications, often starting from o-hydroxyacetophenones. Etherification and dehydrative cyclization under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran) are key steps. Temperature control (0°C to room temperature) minimizes by-product formation . Optimization includes solvent selection (e.g., DMF or THF) and catalyst choice (e.g., p-toluenesulfonic acid for esterification) to enhance yield and purity .

Q. How is this compound utilized in HPLC-based pharmaceutical impurity profiling?

As an HPLC reference standard, the compound is dissolved in a solvent (e.g., methanol or acetonitrile) and injected into the system. Retention times and peak areas are compared against test samples to quantify impurities. Method validation includes linearity testing (R² > 0.99), limit of detection (LOD < 0.1%), and precision (RSD < 2%) .

Q. What in vitro assays are used to evaluate its therapeutic potential?

Anti-tumor activity is assessed via MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), while antibacterial efficacy is tested using broth microdilution (MIC values against E. coli or S. aureus). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) discrepancies between this compound and analogs like Psoralen be resolved?

SAR contradictions (e.g., Psoralen’s DNA interaction vs. This compound’s enzyme inhibition) arise from substitution patterns. Computational docking (AutoDock Vina) and mutagenesis studies can identify binding site differences. For example, the 4-ethoxy group may sterically hinder DNA intercalation but enhance transglutaminase binding .

Q. What strategies mitigate by-products during multi-step synthesis?

By-products like uncyclized intermediates or over-alkylated derivatives are minimized via stepwise monitoring (TLC or LC-MS) and purification (flash chromatography with ethyl acetate/hexane gradients). Kinetic studies (e.g., varying reaction time/temperature) optimize cyclization efficiency .

Q. How to design a transglutaminase inhibition assay with this compound?

Use a fluorogenic substrate (e.g., Z-Gln-Gly) in a buffer (pH 7.4, 37°C). Measure fluorescence increase (ex/em: 360/460 nm) upon substrate cleavage. Pre-incubate the enzyme with the compound (1–50 µM) and calculate Ki values via Lineweaver-Burk plots. Validate with positive controls (e.g., cystamine) .

Q. What statistical methods address contradictions in biological activity data across studies?

Meta-analysis (RevMan or R packages) aggregates data from independent studies. Heterogeneity is assessed via I² statistics; subgroup analysis isolates variables (e.g., cell line specificity or assay conditions). Contradictions in anti-viral IC₅₀ values may reflect viral strain variability, necessitating standardized protocols .

Data and Reproducibility

Q. How can researchers ensure reproducibility in benzofuran derivative studies?

Adopt FAIR data principles: publish raw HPLC chromatograms (e.g., via Zenodo), detailed synthetic protocols (reagent lot numbers, stirring rates), and assay conditions (cell passage numbers, incubation times). Cross-validate findings with orthogonal methods (e.g., NMR for purity, SPR for binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.